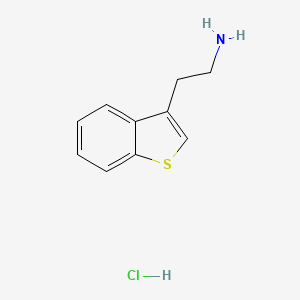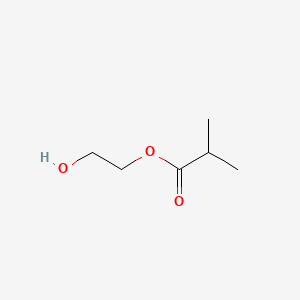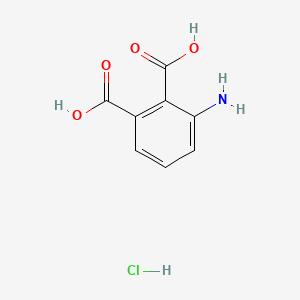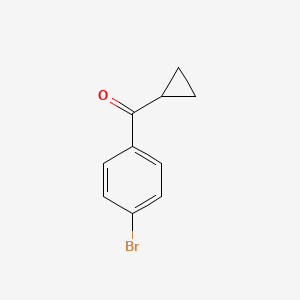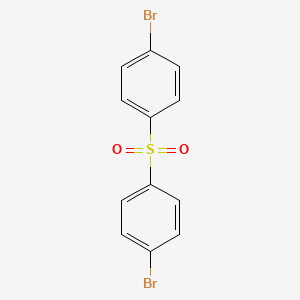
4,4'-Sulfonylbis(bromobenzene)
Übersicht
Beschreibung
I-309 attracts monocytes, natural killer cells, immature B cells, and dendritic cells by interacting with a cell surface chemokine receptor called CCR8 . This compound plays a significant role in immune response and inflammation.
Wissenschaftliche Forschungsanwendungen
I-309 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellprotein für die Untersuchung von Chemokin-Rezeptor-Wechselwirkungen und Proteinreinigungsverfahren.
Biologie: Spielt eine entscheidende Rolle bei der Untersuchung von Immunantwortmechanismen, insbesondere im Kontext von Entzündungen und Zellsignalgebung.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von entzündlichen Erkrankungen, Krebs und anderen immunbedingten Störungen untersucht.
5. Wirkmechanismus
I-309 übt seine Wirkung aus, indem es an den Chemokinrezeptor CCR8 auf der Oberfläche von Zielzellen bindet. Diese Bindung löst eine Kaskade von intrazellulären Signalevents aus, die zu Chemotaxis, Zellmigration und Aktivierung von Immunzellen führen. Die beteiligten Signalwege umfassen die Aktivierung von G-Proteinen, die wiederum nachgeschaltete Effektoren wie die Phospholipase C aktivieren, was zur Freisetzung von intrazellulärem Kalzium und Aktivierung der Proteinkinase C führt . Dies führt zu verschiedenen zellulären Reaktionen, einschließlich Chemotaxis und Angiogenese .
Ähnliche Verbindungen:
Chemokin (C-C-Motiv) Ligand 2 (CCL2):
Chemokin (C-C-Motiv) Ligand 5 (CCL5):
Chemokin (C-C-Motiv) Ligand 3 (CCL3):
Einzigartigkeit von I-309: I-309 ist einzigartig in seiner spezifischen Wechselwirkung mit dem CCR8-Rezeptor, was es von anderen Chemokinen unterscheidet, die mit verschiedenen Rezeptoren interagieren. Diese Spezifität ermöglicht es I-309, eine besondere Rolle bei der Rekrutierung und Aktivierung von Immunzellen zu spielen, insbesondere im Kontext von Entzündungen und Angiogenese .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: I-309 wird typischerweise unter Verwendung rekombinanter DNA-Technologie hergestellt. Das Gen, das für I-309 kodiert, wird in einen Plasmidvektor eingesetzt, der dann in eine Wirtszelle, wie z. B. Escherichia coli, eingeführt wird. Die Wirtszellen werden unter bestimmten Bedingungen kultiviert, um das I-309-Protein zu exprimieren. Das Protein wird dann mit chromatographischen Techniken gereinigt .
Industrielle Herstellungsverfahren: In industriellen Umgebungen wird I-309 in großen Bioreaktoren hergestellt. Der Prozess beinhaltet die Fermentation von gentechnisch veränderten Escherichia coli-Zellen, die das I-309-Protein exprimieren. Nach der Fermentation werden die Zellen lysiert und das Protein wird durch eine Reihe von chromatographischen Schritten gereinigt, um eine hohe Reinheit zu erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: I-309 unterliegt hauptsächlich Wechselwirkungen mit seinem Rezeptor, CCR8. Es nimmt typischerweise nicht an traditionellen chemischen Reaktionen wie Oxidation, Reduktion oder Substitution teil. Stattdessen basiert seine Aktivität auf Bindungs- und Signalwechselwirkungen.
Häufige Reagenzien und Bedingungen: Die wichtigsten Reagenzien, die an der Herstellung von I-309 beteiligt sind, sind die Plasmidvektoren, Wirtszellen (Escherichia coli) und verschiedene chromatographische Medien, die zur Reinigung verwendet werden. Die Bedingungen umfassen optimale Temperatur, pH-Wert und Nährstoffversorgung für das Wachstum der Wirtszellen .
Hauptsächlich gebildete Produkte: Das hauptsächlich gebildete Produkt ist das I-309-Protein selbst, das für verschiedene Forschungs- und therapeutische Anwendungen verwendet wird .
Wirkmechanismus
I-309 exerts its effects by binding to the chemokine receptor CCR8 on the surface of target cells. This binding triggers a cascade of intracellular signaling events that lead to chemotaxis, cell migration, and activation of immune cells. The signaling pathways involved include the activation of G proteins, which subsequently activate downstream effectors such as phospholipase C, leading to the release of intracellular calcium and activation of protein kinase C . This results in various cellular responses, including chemotaxis and angiogenesis .
Vergleich Mit ähnlichen Verbindungen
Chemokine (C-C motif) ligand 2 (CCL2):
Chemokine (C-C motif) ligand 5 (CCL5):
Chemokine (C-C motif) ligand 3 (CCL3):
Uniqueness of I-309: I-309 is unique in its specific interaction with the CCR8 receptor, which distinguishes it from other chemokines that interact with different receptors. This specificity allows I-309 to play a distinct role in immune cell recruitment and activation, particularly in the context of inflammation and angiogenesis .
Eigenschaften
IUPAC Name |
1-bromo-4-(4-bromophenyl)sulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNABJXQGRVIRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174489 | |
| Record name | Sulfone, bis(p-bromophenyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2050-48-8 | |
| Record name | 1,1′-Sulfonylbis[4-bromobenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfone, bis(p-bromophenyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(p-bromophenyl) sulfone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43047 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfone, bis(p-bromophenyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BROMOPHENYL SULFONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bis(4-bromophenyl) sulfone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN4FG8X88N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of Bis(4-bromophenyl) sulfone and how does it relate to its potential applications?
A1: Bis(4-bromophenyl) sulfone exhibits a molecular structure where two bromobenzene rings are connected via a sulfone group []. This structure contributes to its functionality as a monomer in polymerization reactions. For instance, it can react with thiolate monomers to synthesize various poly(arylene sulfide)s, including block copolymers []. This versatility makes it valuable in material science for developing polymers with tailored properties.
Q2: How does the substitution of chlorine with bromine in Bis(4-bromophenyl) sulfone affect its physical properties compared to its chlorinated analog?
A2: Replacing chlorine with bromine in Bis(4-bromophenyl) sulfone, forming Bis(4-chlorophenyl) sulfone, significantly impacts its structural dynamics. While Bis(4-chlorophenyl) sulfone exhibits an incommensurate phase transition driven by a soft phonon mode at 148 K, deuterated Bis(4-bromophenyl) sulfone shows a similar dynamic process within the 157-148 K range but does not undergo a phase transition or symmetry change below 148 K []. This difference highlights the role of halogen substitution in influencing molecular interactions and solid-state behavior.
Q3: What analytical techniques are typically employed to characterize Bis(4-bromophenyl) sulfone and its polymeric derivatives?
A3: Characterization of Bis(4-bromophenyl) sulfone and its derived polymers employs various techniques. Single-crystal X-ray diffraction can be used to determine the crystal structure of Bis(4-bromophenyl) sulfone []. In the context of polymer synthesis, hot-stage microscopy helps study melting ranges, while gel permeation chromatography aids in determining molar masses. Compositional analysis relies on infrared (IR) and proton nuclear magnetic resonance (1H NMR) spectroscopy, confirming the polymer structure and providing insights into the degree of polymerization of individual blocks []. These combined techniques provide a comprehensive understanding of the material's properties and behavior.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




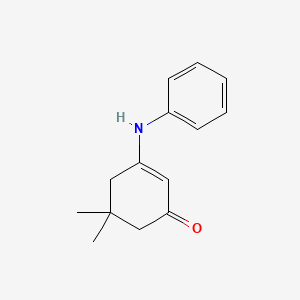
![3-[(2-Cyanoethyl)disulfanyl]propanenitrile](/img/structure/B1266346.png)
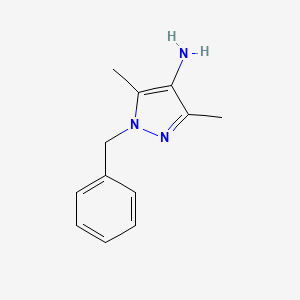

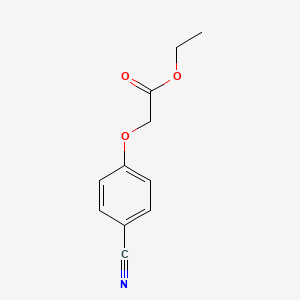

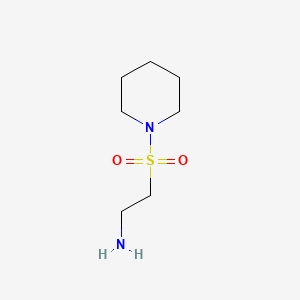
![6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1266357.png)
